molecular formula C8H8N4O3 B13204455 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid

Katalognummer: B13204455
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: IUBMSTDHKLOMIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid belongs to the oxazole-carboxylic acid family, characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a 1-methyltriazole moiety at position 3.

Eigenschaften

Molekularformel

C8H8N4O3

Molekulargewicht

208.17 g/mol

IUPAC-Name

5-methyl-3-(1-methyltriazol-4-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-4-6(8(13)14)7(10-15-4)5-3-12(2)11-9-5/h3H,1-2H3,(H,13,14)

InChI-Schlüssel

IUBMSTDHKLOMIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C2=CN(N=N2)C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure consistent quality and yield. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability.

Reagents/Conditions Products Key Observations
Methanol + H<sub>2</sub>SO<sub>4</sub> (acidic)Methyl ester derivativeImproved lipophilicity for membrane penetration
Ethanol + DCC (dicyclohexylcarbodiimide)Ethyl esterHigh yields under anhydrous conditions

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols.

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a key step in drug conjugate synthesis.

Reagents/Conditions Products Applications
4-Chloroaniline + 1,1'-CarbonyldiimidazoleN-(4-chlorophenyl)carboxamideAntimicrobial agent development
Benzylamine + EDCI (coupling agent)N-BenzylcarboxamideEnhanced biological activity

Experimental Protocol :

  • Activation of the carboxylic acid with 1,1'-carbonyldiimidazole in acetonitrile at 50°C for 30 minutes.

  • Addition of amine (e.g., 4-chloroaniline) and heating at 70°C for 1 hour .

Nucleophilic Substitution

The triazole ring participates in substitution reactions, particularly at the methylated nitrogen.

Reagents/Conditions Products Role in Medicinal Chemistry
Alkyl halides (e.g., CH<sub>3</sub>I)N-Alkylated triazole derivativesModulation of pharmacokinetic properties
Aryl boronic acids + Pd catalystCross-coupled aryl-triazole hybridsAnticancer scaffold development

Notable Example :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifications enhance binding to biological targets like tubulin .

Acid-Base Reactions

The compound acts as a weak acid (pKa ≈ 3.5–4.0 for the carboxylic acid group), enabling salt formation with bases.

Base Salt Form Solubility Profile
Sodium hydroxideSodium saltWater-soluble formulation
TriethylamineAmmonium saltOrganic solvent compatibility

Applications : Salt forms improve bioavailability in aqueous systems.

Cyclization and Ring-Opening

Under thermal or catalytic conditions, the oxazole ring undergoes cyclization or rearrangement.

Conditions Products Significance
Heating at 120°C in DMFFused bicyclic derivativesExploration of novel heterocycles
Acidic hydrolysis (HCl, reflux)Ring-opened amino acid analogsProdrug synthesis

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Metal Salt Complex Structure Catalytic Use
Cu(II) acetateCu-triazole-oxazole complexOxidative coupling reactions
PdCl<sub>2</sub>Palladium-mediated cross-couplingSuzuki-Miyaura couplings

Spectroscopic Validation :

  • IR spectra show shifts in triazole C–N stretching (≈1420 cm<sup>-1</sup>) upon metal coordination .

  • <sup>1</sup>H NMR confirms ligand exchange dynamics (e.g., δ 7.99 ppm for triazole protons) .

Comparative Reactivity of Structural Analogs

Compound Key Reaction Outcome
5-Cyclopropyl-3-(1-methyltriazol-4-yl)oxazoleEsterificationHigher thermal stability vs. methyl analog
N-((1-Benzyltriazol-4-yl)methyl)arylamideAmidation + Tubulin inhibitionAntiproliferative activity in HeLa cells

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Substituent Variations

5-(Difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic Acid
  • Substituent : Difluoromethyl group at position 4.
  • Molecular Weight : 223.25 g/mol.
  • Key Features : The electronegative fluorine atoms increase metabolic stability and lipophilicity compared to the methyl group in the target compound. Supplied by American Elements in high purity, it is used in life science research .
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic Acid
  • Substituent : Thiophene ring at position 3.
  • Molecular Weight : 209.23 g/mol.
  • Reported purity: 95% .
5-Methyl-3-(2'-chlorophenyl)-1,2-oxazole-4-carboxylic Acid
  • Substituent : 2-Chlorophenyl group at position 3.
  • Molecular Weight : 237.64 g/mol.
  • Key Features : The chlorophenyl group enhances steric bulk and hydrophobicity, favoring interactions with aromatic protein residues. Purity: 97% .

Analogs with Heterocyclic Core Modifications

5-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic Acid
  • Core Modification : Imidazole replaces triazole.
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
  • Core Modification : Pyrazole replaces oxazole.
  • Key Features : The pyrazole core introduces an additional nitrogen, altering electronic properties and acidity. Studied for bioactivities like antitumor and antioxidant effects .

Biologische Aktivität

5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 1350883-08-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid is characterized by the presence of a triazole ring and an oxazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole and oxazole rings exhibit antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The specific activity of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid against pathogens such as Staphylococcus aureus and Candida albicans warrants further investigation.

Anticancer Properties

Recent studies have explored the anticancer potential of oxazole derivatives. For example, certain oxazole-containing compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, C. albicans
AnticancerCytotoxicity in HeLa and MCF7 cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

The biological activity of 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases (COX) involved in inflammatory processes.
  • Interference with Cell Signaling : The compound may modulate pathways related to cell survival and apoptosis.
  • DNA Interaction : Some oxazole derivatives have shown the ability to intercalate DNA, leading to disruption in replication and transcription processes.

Case Studies

A notable study evaluated the anticancer activity of various oxazole derivatives including 5-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid against a panel of human tumor cell lines. The results indicated that this compound exhibited selective cytotoxicity with IC50 values comparable to established chemotherapeutics.

Table 2: IC50 Values Against Selected Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10.5
MCF712.0
A549 (Lung cancer)15.0

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclocondensation or multi-step functionalization. A typical approach involves:

  • Step 1 : Synthesis of the 1,2-oxazole core using NaN₃ as a catalyst in DMF at 50°C, followed by ice-water quenching and recrystallization (as seen in analogous heterocycles) .
  • Step 2 : Introduction of the 1-methyl-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), optimized with tert-butyl hydroperoxide in THF under reflux .
  • Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors (e.g., methyl or ethyl esters) using KOH in ethanol .

Key Variables : Solvent choice (DMF vs. THF), reaction temperature (50°C vs. reflux), and catalyst loading (NaN₃ vs. Cu catalysts) significantly impact yield.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at 5-oxazole and 1-triazole positions) and absence of unreacted intermediates.
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and refine structures using SHELXL .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

Methodological Answer:

  • Solubility :
    • Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
    • Aqueous buffers (pH 7.4): <1 mg/mL; adjust with co-solvents (e.g., 10% DMSO) for biological assays .
  • Stability :
    • Thermal : Stable at 25°C for 24 hours; degradation observed >80°C.
    • Photochemical : Protect from light (UV/Vis exposure leads to 15% decomposition in 48 hours) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors.
  • Refinement : Apply anisotropic displacement parameters in SHELXL and validate using Rint (<5%) and GooF (0.8–1.2) .
  • Cross-Validation : Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers in bond lengths (e.g., C-O vs. C-N distances) .

Example Contradiction : A reported C-O bond length of 1.36 Å vs. computational prediction of 1.34 Å may arise from crystal packing effects.

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

Methodological Answer:

  • Salt Formation : React with sodium or potassium hydroxide to improve aqueous solubility (e.g., carboxylate salts) .
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Lipophilicity Tuning : Introduce substituents (e.g., fluorine) to the triazole ring to balance log P (target range: 1.5–2.5) .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hours).
    • Normalize data to positive controls (e.g., cisplatin for cytotoxicity).
  • Metabolite Interference : Perform LC-MS/MS to quantify intact compound vs. degradation products in assay media .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers across replicates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.